Isoquinonline-8-boronic acid pinacol ester
CAS No.: 2379560-77-5
Cat. No.: VC2719466
Molecular Formula: C15H18BNO2
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2379560-77-5 |
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Molecular Formula | C15H18BNO2 |
Molecular Weight | 255.12 g/mol |
IUPAC Name | 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Standard InChI | InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-10H,1-4H3 |
Standard InChI Key | MSYQUACKTLEYFY-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=CC=C2 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=CC=C2 |
Introduction
Physical and Chemical Properties
Isoquinonline-8-boronic acid pinacol ester possesses distinct physical and chemical characteristics that make it valuable for organic synthesis applications. The compound features an isoquinoline skeleton with a boronic acid pinacol ester group specifically positioned at the 8-position.
Basic Identification Data
The compound is primarily identified through several key parameters as outlined in the table below:
*Note: Discrepancies in molecular formula and weight exist in the literature, with some sources listing an alternative formula and weight.
Structural Features
The compound consists of:
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An isoquinoline core structure (bicyclic aromatic system with a nitrogen atom)
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A boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the 8-position of the isoquinoline system
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The boron atom within a dioxaborolane ring structure
The pinacol ester group serves as a protecting group for the boronic acid functionality, which enhances the compound's stability while maintaining its synthetic utility in various chemical transformations.
Physical Properties
Synthetic Applications
Isoquinonline-8-boronic acid pinacol ester serves as a versatile building block in various synthetic pathways, particularly in organic chemistry and medicinal chemistry applications.
Cross-Coupling Reactions
The compound has significant utility in palladium-catalyzed cross-coupling reactions, where the boronic acid pinacol ester group acts as a nucleophilic component. These reactions enable the creation of complex molecules with potential therapeutic applications. The pinacol boronate ester allows for controlled functionalization through:
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Suzuki-Miyaura cross-couplings with aryl halides to form carbon-carbon bonds
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Chan-Lam coupling with nitrogen or oxygen nucleophiles
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Heck-type reactions for unsaturated carbon chain extensions
These methodologies are particularly valuable for appending the isoquinoline scaffold to other molecular fragments, creating structurally diverse compounds of interest to pharmaceutical research.
Petasis Reaction Applications
The compound can be employed in multicomponent Petasis reactions, which are powerful tools for constructing complex molecular frameworks. As noted in the literature, boronic acid derivatives similar to isoquinonline-8-boronic acid pinacol ester have been utilized in these reactions . The Petasis reaction typically involves:
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A boronic acid or ester component (such as isoquinonline-8-boronic acid pinacol ester)
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An amine component
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A carbonyl component (often an α-hydroxy aldehyde)
This reaction allows for the rapid assembly of complex structures containing multiple functional groups in a single step, with high levels of stereocontrol possible under certain conditions.
Medicinal Chemistry Applications
Researchers have utilized compounds structurally similar to isoquinonline-8-boronic acid pinacol ester to synthesize novel isoquinoline derivatives with potential antitumor activity. The pinacol boronate ester group serves as a crucial handle for attaching other functional groups that may influence the molecule's interaction with biological targets.
The isoquinoline core itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceutical agents. The 8-position functionalization with a boronic ester provides a strategic point for further elaboration of the molecular scaffold.
Comparative Analysis with Related Compounds
Isoquinonline-8-boronic acid pinacol ester belongs to a family of heteroaromatic boronic acid derivatives that share similar structural features and applications in synthetic chemistry.
Structural Analogs
Several compounds bear structural similarities to isoquinonline-8-boronic acid pinacol ester, differing in either the position of the boronic ester group or the core heterocyclic structure:
These structural analogs often share similar reactivity profiles but may exhibit differences in stability, solubility, and specific applications based on their structural variations.
Reactivity Comparison
The reactivity of isoquinonline-8-boronic acid pinacol ester can be compared with other similar compounds:
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The pinacol ester form generally provides enhanced stability compared to free boronic acids, making it more suitable for storage and handling.
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The positioning of the boronic ester group at the 8-position of isoquinoline (versus other positions) influences the electronic properties and steric environment of the reactive site, potentially affecting reaction outcomes.
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Quinoline analogs typically demonstrate slightly different electronic properties due to the altered position of the nitrogen atom in the ring system, which can impact reaction rates and selectivities in coupling reactions.
Materials Science Applications
Beyond its utility in medicinal chemistry, isoquinonline-8-boronic acid pinacol ester and related compounds have potential applications in materials science.
Photophysical Properties
The isoquinoline core can be used to design materials with interesting photophysical properties, such as fluorescence or phosphorescence. The extended π-conjugation in the isoquinoline system contributes to these properties, and the boronic ester functionality provides a convenient handle for incorporation into larger systems such as:
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Fluorescent sensors for various analytes
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Light-emitting materials for display technologies
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Photoactive components in energy conversion systems
Polymer Chemistry
The boronic ester functionality can be exploited for incorporation into polymeric materials through:
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Polymerization via cross-coupling reactions
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Post-polymerization modification of suitable polymer backbones
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Creation of stimuli-responsive materials that leverage the unique properties of the isoquinoline moiety
These applications represent emerging areas of research that exploit the structural and electronic properties of isoquinonline-8-boronic acid pinacol ester beyond its traditional uses in synthetic organic chemistry.
Package Size | Typical Purity |
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100 mg | ≥95% |
250 mg | ≥95% |
1 g | ≥95% |
5 g | ≥95% |
10 g | ≥95% |
Analytical Characterization
Isoquinonline-8-boronic acid pinacol ester can be characterized by various analytical techniques to confirm its identity and purity.
Spectroscopic Methods
Standard spectroscopic methods employed for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹B NMR)
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of isoquinonline-8-boronic acid pinacol ester and to monitor reactions involving this compound.
Research Limitations and Future Directions
Despite its utility in synthetic chemistry, several research gaps exist in our understanding of isoquinonline-8-boronic acid pinacol ester.
Current Knowledge Gaps
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Limited published studies specifically focused on isoquinonline-8-boronic acid pinacol ester
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Incomplete data regarding its biological activities and potential pharmacological applications
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Sparse information on structure-activity relationships compared to its structural analogs
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Limited exploration of its application in materials science beyond preliminary studies
Future Research Opportunities
Potential areas for future research include:
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Development of novel synthetic methodologies utilizing isoquinonline-8-boronic acid pinacol ester in complex molecule synthesis
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Investigation of potential biological activities of derivatives synthesized from this building block
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Exploration of photophysical applications exploiting the unique structural features of the isoquinoline core
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Computational studies to better understand reactivity patterns and guide synthetic applications
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